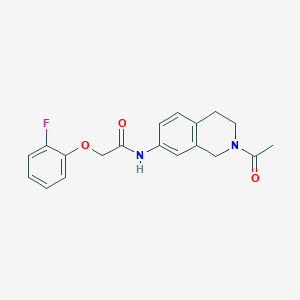

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide

Description

Properties

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O3/c1-13(23)22-9-8-14-6-7-16(10-15(14)11-22)21-19(24)12-25-18-5-3-2-4-17(18)20/h2-7,10H,8-9,11-12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEDVLZDZNEHBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.

Attachment of the Fluorophenoxy Group: This step involves the reaction of the intermediate with 2-fluorophenol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids.

Reduction: The carbonyl groups can be reduced to alcohols using reagents like sodium borohydride.

Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways involving tetrahydroisoquinoline derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

Industry: Use in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide is not well-documented, but it is likely to interact with molecular targets similar to other tetrahydroisoquinoline derivatives. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The tetrahydroisoquinoline scaffold is shared among several analogs but differs in substituents and functional groups:

Key Observations :

- Substituent Position: The target compound’s 2-fluorophenoxy group (ortho-substitution) contrasts with BI83117’s 4-fluorophenyl (para-substitution). Ortho-substitution may sterically hinder binding to target receptors compared to para-substituted analogs .

- Oxygen vs. Sulfur Linkage: The phenoxy group in the target compound differs from BG15569’s sulfanyl linkage, which increases molecular weight and may alter solubility or metabolic stability .

Enzyme Inhibitors ()

The synthesis of acyl-CoA monoacylglycerol acyltransferase 2 (MGAT2) inhibitors in highlights the importance of the tetrahydroisoquinoline scaffold in enzyme binding. The target compound lacks the trifluoroacetyl and sulfonamide groups critical for MGAT2 inhibition in ’s compound, suggesting divergent biological targets .

Kinase Inhibitors ()

The target compound’s acetylated tetrahydroisoquinoline core may enhance blood-brain barrier penetration compared to sulfonamide derivatives like BG15569 .

Physicochemical Properties

| Property | Target Compound | BI83117 | BG15569 |

|---|---|---|---|

| LogP (estimated) | ~2.1 (fluorophenoxy) | ~2.5 (fluorophenyl) | ~2.8 (sulfanyl) |

| Solubility | Moderate (polar phenoxy) | Low (non-polar phenyl) | Low (sulfanyl) |

| Metabolic Stability | Likely high (acetylated core) | Moderate | Low (sulfonamide) |

Rationale :

- The acetylated tetrahydroisoquinoline core may resist oxidative metabolism, enhancing in vivo stability .

Biological Activity

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2-fluorophenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core, which is known for its ability to interact with various biological targets. The presence of the 2-fluorophenoxy group enhances its pharmacological profile by influencing lipophilicity and receptor binding affinity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H20FN3O3 |

| Molecular Weight | 345.37 g/mol |

| CAS Number | 955672-40-9 |

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

- HepG2 (hepatocellular carcinoma) : IC50 = 0.56 ± 0.01 µM

- MCF7 (breast cancer) : IC50 = 13.73 ± 2.32 µM

- A549 (lung cancer) : IC50 = 6.6 ± 0.6 µM

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related pathways .

Neurological Effects

The compound has also been studied for its potential neuroprotective effects. It acts as a partial agonist at serotonin receptors and has shown promise in models of neurodegeneration. For instance:

- 5-HT1A Receptor Agonism : Exhibits partial agonistic properties which may contribute to anxiolytic effects.

- Histamine H3 Receptor Antagonism : Inhibits receptor-mediated cAMP accumulation, indicating potential in treating cognitive disorders .

The biological activity of this compound is mediated through various mechanisms:

- Receptor Interactions : Binding to serotonin and histamine receptors modulates neurotransmitter release and neuronal excitability.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.

- Apoptotic Pathways : Induces apoptosis through intrinsic pathways by increasing pro-apoptotic factors and decreasing anti-apoptotic signals.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in preclinical settings:

- Study on HepG2 Cells : Demonstrated significant cytotoxicity with an IC50 value lower than standard chemotherapeutics like Etoposide .

- Neuroprotective Study : In a rat model of NMDA-induced neurotoxicity, the compound reduced neurodegeneration markers significantly compared to control groups .

- Pharmacological Profiling : A comprehensive study reported that derivatives of this compound exhibit varied affinities for different receptors, emphasizing the role of the phenoxy group in enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.